molecular formula C18H10F2N2OS B2651217 2,6-difluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide CAS No. 476277-43-7

2,6-difluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

Cat. No. B2651217
CAS RN: 476277-43-7
M. Wt: 340.35
InChI Key: LQVVFOGICZXLMG-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a chemical compound with the molecular formula C18H10F2N2OS . It has a molecular weight of 340.35 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 2,6-difluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide consists of 18 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .

Scientific Research Applications

Anti-Tubercular Activity

N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide: has shown promise as an anti-tubercular agent. Recent synthetic developments have led to the discovery of benzothiazole-based compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). These molecules were compared to standard reference drugs, and their potency was evaluated in vitro and in vivo . Researchers have explored various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions to synthesize these derivatives.

Ubiquitin Ligase Inhibition

N-benzothiazol-2-yl-amides, a class of compounds related to our target molecule, have been associated with inhibiting ubiquitin ligase. This property has implications in cancer research and drug development .

Selective Cytotoxicity Against Tumorigenic Cell Lines

The compound’s structural features may contribute to selective cytotoxicity against tumorigenic cell lines. Researchers have observed this phenomenon for related benzothiazole derivatives .

Prophylaxis and Treatment of Rotavirus Infections

While not directly studied for our compound, N-benzothiazol-2-yl-amides have been explored as potential agents for prophylaxis and treatment of rotavirus infections .

Adenosine A2A Receptor Modulation

Related benzothiazole derivatives have been investigated as adenosine A2A receptor modulators. These compounds play a role in various physiological processes and may have therapeutic applications .

Nuclear Hormone Receptor-Associated Disorders

Finally, N-benzothiazol-2-yl-amides have been explored as therapeutic agents for disorders associated with nuclear hormone receptors. These receptors play crucial roles in gene regulation and cellular responses .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . More detailed safety and hazard information may be found in the product’s Material Safety Data Sheet (MSDS).

Future Directions

The future directions for the use and study of 2,6-difluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide are not clear from the available literature. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich, suggesting it may have potential applications in research .

properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F2N2OS/c19-12-6-3-7-13(20)15(12)17(23)22-18-21-14-9-8-10-4-1-2-5-11(10)16(14)24-18/h1-9H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVVFOGICZXLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide

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